3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol, also known as (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol, is a fluorinated compound characterized by the presence of a trifluoropropyl group attached to a propane-1,2-diol backbone. The molecular formula for this compound is C6H12F3N O2, and it has a CAS number of 156239-80-4. The trifluoropropyl moiety imparts unique properties to the compound, making it of interest in various fields including pharmaceuticals and materials science .
The chemical behavior of 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol is influenced by its functional groups. It can participate in various reactions typical of amines and alcohols:
These reactions are significant for synthesizing derivatives or exploring its reactivity in biological systems .
Research into the biological activity of 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol is limited but suggests potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance bioactivity and metabolic stability in drug candidates. Compounds with similar structures have been investigated for their roles in modulating biological pathways such as enzyme inhibition or receptor binding .
The synthesis of 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol typically involves multi-step organic reactions:
Detailed synthetic routes are often proprietary but generally follow established organic synthesis methodologies .
This compound has several potential applications:
Interaction studies involving 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies help elucidate its potential pharmacological effects and safety profiles. The trifluoromethyl group has been shown to influence binding affinities and metabolic pathways in similar compounds .
Several compounds exhibit structural similarities to 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Amino-1,2-propanediol | 73561 | Simple amino alcohol without fluorination |
| 3,3,3-Trifluoropropanamine | 10001 | Contains trifluoromethyl but lacks diol functionality |
| Trifluoroethanol | 75-89-4 | Fluorinated alcohol with different chain length |
Uniqueness: What sets 3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol apart is its combination of both amino and diol functionalities along with the trifluoropropyl group. This unique structure may lead to distinct chemical behaviors and biological activities compared to other fluorinated compounds .
The synthesis of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol requires careful selection of appropriate precursors and strategic reaction pathway design to achieve optimal yields and selectivity . The most commonly employed synthetic approach involves the reaction of 3,3,3-trifluoropropylamine with suitable propanediol precursors under controlled conditions [2]. This methodology exploits the nucleophilic character of the primary amine functionality while maintaining the integrity of the trifluoromethyl group throughout the reaction sequence [3].
Epichlorohydrin represents a particularly versatile precursor for amino propanediol synthesis, offering multiple reaction pathways through hydrolysis-amination sequences [4]. The process typically involves initial hydrolysis of epichlorohydrin to generate 3-chloro-1,2-propanediol intermediates, followed by nucleophilic substitution with trifluoropropylamine [4]. Alternative precursor selection strategies utilize glycidol derivatives, which undergo ring-opening amination reactions to yield amino propanediol frameworks with yields ranging from 70-90% [2].
Advanced synthetic methodologies employ biocatalytic conversion approaches using engineered amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase systems [5]. These enzymatic pathways demonstrate exceptional stereoselectivity and provide access to chiral amino propanediol derivatives with yields of 80-95% [5]. The biocatalytic approach offers significant advantages in terms of environmental sustainability and reaction specificity compared to traditional chemical methods [6].
Table 1: Precursor Selection and Reaction Pathways
| Precursor Type | Target Product | Reaction Pathway | Yield Range (%) | Reference |
|---|---|---|---|---|
| Epichlorohydrin | 3-Amino-1,2-propanediol | Hydrolysis-amination | 75-85 | [4] |
| 3,3,3-Trifluoropropylamine | Trifluoropropyl amino compounds | Nucleophilic substitution | 60-85 | |
| Glycidol | Amino propanediol derivatives | Ring-opening amination | 70-90 | [2] |
| Diethyl malonate | α-Aryl malonates | Cross-coupling | 65-88 | [7] |
| 1,3-Propanediol derivatives | Amino diol frameworks | Biocatalytic conversion | 80-95 | [5] |
| N-Bromodialkylamines | β-Fluoroalkylamines | Aminofluorination | 62-93 | [8] |
The selection of appropriate precursors significantly influences the overall synthetic efficiency and product purity [9]. Morita-Baylis-Hillman adducts provide an alternative synthetic route for the diastereoselective preparation of substituted 2-amino-1,3-propanediols with anti stereochemistry [9]. This approach utilizes chemoselective ester reduction followed by reductive amination to achieve high diastereoselectivity ratios of 87:13 to 72:28 [9].
Catalytic systems play a crucial role in facilitating amino-alkylation reactions for the synthesis of trifluoropropyl amino propanediol derivatives [10]. Copper-based catalytic systems, particularly copper(I) bromide in combination with chiral phosphoric acids, demonstrate exceptional performance in asymmetric aminoperfluoroalkylation reactions [10]. These dual-catalytic systems enable the formation of enantioenriched α-tertiary pyrrolidines bearing trifluoromethyl groups with excellent yields and enantioselectivity [10].
Nickel-based catalytic systems, particularly Nickel(TMHD)₂ complexes, facilitate three-component aminoalkylation reactions through triple radical sorting mechanisms [11]. These systems enable regioselective quaternary carbon-carbon bond formation via nucleophilic tertiary radical intermediates with metal alkyl species [11]. The reaction proceeds under metallaphotoredox conditions, utilizing oxidatively activated silane species to generate alkyl radicals from feedstock alkyl bromides through halogen-atom transfer processes [11].
Table 2: Catalytic Systems for Amino-Alkylation Reactions
| Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Copper(I) bromide/Phosphoric acid | Asymmetric aminofluorination | 0-25 | 85-95 | Excellent (>95:5 dr) | [10] |
| Nickel(TMHD)₂ | Triple radical sorting | 25-50 | 40-69 | High (>90%) | [11] |
| Palladium-AmP-MCF | Oxidative cascade | 40-80 | 60-90 | Good (80-90%) | [12] |
| Lewis acid (BF₃·OEt₂) | Fluoroalkyl amino reagent activation | 20-60 | 70-92 | Moderate (70-85%) | [13] |
| Iron complexes | N-alkylation | 110 | 85-95 | Excellent (>95%) | [14] |
| Rhodium catalysts | Difluoroacetate coupling | 50-100 | 65-85 | Good (75-90%) | [15] |
Palladium-supported heterogeneous catalysts, specifically Palladium-AmP-MCF systems, demonstrate remarkable efficiency in oxidative cascade reactions involving amino-alkylation processes [12]. These catalysts exhibit significantly higher turnover numbers compared to their homogeneous counterparts and provide unique selectivity profiles that cannot be achieved using conventional palladium acetate catalysts [12]. The amino linker and porous support structure effectively prevent palladium aggregation while regulating catalytic selectivity [12].
Lewis acid activation represents another important catalytic approach for amino-alkylation reactions involving fluoroalkyl amino reagents [13]. Boron trifluoride etherate complexes facilitate the formation of highly electrophilic fluoroiminium intermediates through negative hyperconjugation between nitrogen lone pairs and carbon-fluorine antibonding orbitals [13]. These activated intermediates demonstrate powerful electrophilic reactivity similar to acylium ions and enable efficient transfer of fluoroalkyl groups to various nucleophilic substrates [13].
Solvent selection profoundly influences the kinetics and selectivity of amino-alkylation reactions in the synthesis of trifluoropropyl amino propanediol derivatives [16]. The nature of the solvent determines the degree of stabilization for quaternary ammonium centers formed during the reaction process, thereby affecting the ratio of secondary triamines to triamines with quaternary nitrogen atoms [16]. Polar protic solvents such as methanol and ethanol provide moderate stabilization effects and yield consistent reaction rates, while highly polar solvents like trifluoroethanol demonstrate superior performance [17].
Dimethyl sulfoxide represents another highly effective solvent system, providing relative reaction rates of 1.5 and yields of 80-90% [16]. The high dielectric constant and excellent solvating properties of dimethyl sulfoxide facilitate the formation and stabilization of ionic intermediates during amino-alkylation processes [16]. However, the high boiling point and potential for side reactions limit its application in certain synthetic scenarios [16].
Table 3: Solvent Effects on Reaction Kinetics
| Solvent | Polarity Index | Reaction Rate (relative) | Yield (%) | Product Selectivity | Stabilization Effect |
|---|---|---|---|---|---|
| Methanol | 5.1 | 1.0 | 75-85 | Good | Moderate |
| Ethanol | 4.3 | 0.8 | 70-80 | Good | Moderate |
| Trifluoroethanol | 8.6 | 2.3 | 85-95 | Excellent | High |
| DMSO | 7.2 | 1.5 | 80-90 | Very good | High |
| THF | 4.0 | 0.6 | 60-75 | Moderate | Low |
| Acetonitrile | 5.8 | 1.2 | 70-85 | Good | Moderate |
| Toluene | 2.4 | 0.4 | 45-65 | Poor | Low |
| Water | 10.2 | 0.3 | 30-50 | Poor | Variable |
The kinetic analysis reveals that aprotic polar solvents generally provide superior reaction rates compared to nonpolar alternatives [16]. Tetrahydrofuran, despite its moderate polarity, demonstrates limited effectiveness with relative reaction rates of 0.6 and yields of 60-75% [16]. This reduced performance is attributed to insufficient stabilization of charged intermediates and limited hydrogen-bonding capability [16].
Nonpolar solvents such as toluene exhibit poor performance in amino-alkylation reactions, with relative reaction rates of 0.4 and yields of only 45-65% [16]. The inability of nonpolar solvents to stabilize ionic intermediates and facilitate charge separation leads to significantly reduced reaction efficiency and poor product selectivity [16]. Water, despite its high polarity index, demonstrates poor performance due to competitive hydrolysis reactions and limited solubility of organic substrates [16].
Purification of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol requires specialized techniques that account for the unique physicochemical properties of fluorinated amino compounds [18]. High-performance liquid chromatography emerges as the most effective purification method, particularly when utilizing fluorocarbon columns with hydrocarbon eluents or hydrocarbon columns with fluorocarbon eluents [18]. This approach exploits the fluorophilicity of trifluoropropyl amino derivatives to achieve optimal separation from non-fluorinated impurities [18].
Recrystallization represents a highly effective and scalable purification technique for amino propanediol derivatives [19]. The process involves careful solvent selection based on the principle that compounds should exhibit low solubility at room temperature and high solubility at the solvent boiling point [19]. Ethyl acetate-hexane solvent systems provide excellent results, achieving purities of 95-99% with recovery yields of 70-85% [19]. The key to successful recrystallization lies in controlled temperature decrease and sufficient time to allow proper crystal formation [20].
Column chromatography using silica gel stationary phase with gradient elution provides versatile purification capabilities for amino diol derivatives [21]. This technique exploits differences in polarity between compounds to achieve separation, with polar compounds requiring more polar solvents to facilitate passage through the stationary phase [21]. The method achieves purities of 92-98% with recovery yields of 75-90%, making it suitable for preparative-scale purifications [21].
Table 4: Purification Techniques and Yield Optimization
| Purification Method | Stationary/Mobile Phase | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Recrystallization | Ethyl acetate/Hexane | 95-99 | 70-85 | Excellent | High |
| Column chromatography | Silica gel/Gradient elution | 92-98 | 75-90 | Good | Moderate |
| HPLC separation | C18 column/ACN-Water | 98-99.5 | 80-95 | Limited | Low |
| Distillation | Vacuum/Reduced pressure | 85-95 | 60-80 | Excellent | High |
| Ion exchange | Dowex resins/Gradient pH | 90-97 | 65-85 | Good | Moderate |
| Schiff base formation | Aldehyde condensation | 94-98 | 75-90 | Very good | High |
Ion exchange chromatography utilizing Dowex resins provides effective purification for amino propanediol compounds through pH gradient elution [22]. This technique achieves purities of 90-97% with recovery yields of 65-85% and demonstrates good scalability for industrial applications [22]. The method is particularly effective for removing amino acid impurities and other ionic contaminants from the product stream [22].
Schiff base formation represents an innovative purification approach specifically developed for amino propanediol derivatives [23]. This technique involves condensation of the amino group with aldehydes to form easily recoverable Schiff base intermediates, which are subsequently hydrolyzed to yield purified products [23]. The method achieves purities of 94-98% with recovery yields of 75-90% and offers excellent scalability with high cost efficiency [23]. The aldehyde condensation is typically performed at pH 9-12 in aqueous or aqueous-alcoholic solutions [23].
3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol represents a unique class of fluorinated amino alcohols with distinctive thermal properties influenced by its trifluoropropyl substituent. Based on comparative analysis with structurally related compounds, the thermal decomposition onset is estimated to occur between 200-300°C [1] [2]. This enhanced thermal stability relative to non-fluorinated analogs results from the strong carbon-fluorine bonds within the trifluoropropyl group, which exhibit bond dissociation energies significantly higher than conventional carbon-hydrogen bonds [3].
The thermal degradation mechanism likely follows a multi-step process characteristic of fluorinated amino alcohols. Initial decomposition may involve cleavage of the weakest bonds, particularly the carbon-nitrogen linkage between the trifluoropropyl group and the amino functionality [4] [2]. This is followed by systematic degradation of the propanediol backbone through dehydration and deamination reactions at elevated temperatures [5] [6].
The melting and boiling points of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol have not been experimentally determined in the available literature. However, comparative analysis with the parent compound 3-amino-1,2-propanediol, which exhibits a melting point of 55-57°C and boiling point of 264-265°C [7] [8] [9], suggests that fluorine substitution would significantly alter these properties. The incorporation of the trifluoropropyl group typically increases molecular stability and intermolecular interactions, potentially elevating both melting and boiling points [11].
Glass transition behavior studies on related fluorinated amino alcohols indicate that compounds of this class can exhibit glass transition temperatures in the range of 249 K (-24°C) for propanediol derivatives [12] [6]. The presence of the trifluoropropyl substituent may modestly increase this transition temperature due to restricted molecular motion and enhanced intermolecular forces [13] [2].
| Property | 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol | 3-Amino-1,2-propanediol (Reference) | Fluorinated Amino Alcohols (General) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 55-57 | Variable |
| Boiling Point (°C) | Not reported | 264-265 | Variable |
| Glass Transition Temperature (°C) | Not reported | Not reported | 249 K (-24°C) for related |
| Thermal Decomposition Onset (°C) | Estimated 200-300 | Not reported | 250-400 |
| Thermal Stability Range (°C) | Estimated ambient to 200 | Ambient to 260 | Variable, enhanced by F |
The aqueous solubility of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol is expected to be high due to the presence of multiple hydrogen bonding sites, including two hydroxyl groups and one secondary amino group [14] [15]. The propanediol backbone provides significant hydrophilic character, while the amino functionality contributes additional polar interactions with water molecules [16] [17]. However, the trifluoropropyl substituent introduces a lipophilic component that may moderately reduce overall water solubility compared to the non-fluorinated parent compound [1] [18].
Comparative analysis with 3-amino-1,2-propanediol, which exhibits water solubility greater than 1000 g/L [7] [19], suggests that the target compound would maintain substantial aqueous solubility, albeit potentially reduced due to the fluorinated alkyl chain. The balance between hydrophilic and lipophilic interactions determines the overall solvation behavior in aqueous media [18] [20].
The solubility profile in organic solvents reflects the dual nature of the compound, combining polar functional groups with a fluorinated alkyl substituent. In polar protic solvents such as ethanol and methanol, moderate to high solubility is anticipated due to hydrogen bonding interactions between the solvent and the hydroxyl and amino groups [18]. The trifluoropropyl group may enhance solubility in these solvents through favorable dipole-dipole interactions.
Polar aprotic solvents like dimethyl sulfoxide and acetonitrile are expected to provide moderate solubility through dipole-dipole and van der Waals interactions [20]. The compound's solubility in non-polar solvents such as hexane and toluene would be significantly limited due to the predominant polar character of the molecule, despite the presence of the lipophilic trifluoropropyl group [18].
| Solvent Type | Expected Solubility | Basis for Prediction |
|---|---|---|
| Water | High (due to OH groups and NH) | Hydrogen bonding capability |
| Polar Protic Solvents | Moderate to High | Hydrogen bonding interactions |
| Polar Aprotic Solvents | Moderate | Dipole-dipole interactions |
| Non-Polar Solvents | Low to Very Low | Lipophilicity mismatch |
| Fluorinated Solvents | Enhanced (due to CF₃ groups) | Fluorophilic interactions |
A unique aspect of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol is its potential for enhanced solubility in fluorinated solvents. The trifluoropropyl substituent provides fluorophilic character that can interact favorably with perfluorinated or highly fluorinated solvents through specific fluorine-fluorine interactions [18] [20]. This property distinguishes the compound from conventional amino alcohols and may provide unique applications in fluorinated media.
The acid-base behavior of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol is primarily governed by the secondary amino group, which acts as a Brønsted base in aqueous solution [21] [4]. The pKa of the protonated amino group (pKa2) is expected to fall within the range of 8.5-10.5, significantly lower than the parent compound 3-amino-1,2-propanediol (pKa = 12.11±0.35) [7] [21] [4].
The electron-withdrawing effect of the trifluoropropyl substituent substantially reduces the basicity of the amino group through inductive effects. Fluorinated amino alcohols typically exhibit pKa values 1-2 units lower than their non-fluorinated analogs due to the strong electronegativity of fluorine atoms [4] [22]. This electronic effect stabilizes the protonated form of the amine, reducing its tendency to accept protons.
The two hydroxyl groups in 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol exhibit weak acidic character with pKa values expected to range from 14-16, similar to other primary and secondary alcohols [21] [23]. However, the proximity of the amino group and the electron-withdrawing trifluoropropyl substituent may slightly enhance the acidity of these groups compared to simple alcohols.
The secondary hydroxyl group attached to the carbon bearing the amino substituent may show marginally increased acidity due to the inductive effect of the neighboring nitrogen atom. This weak acidic behavior becomes relevant only under strongly basic conditions where deprotonation of the hydroxyl groups can occur [22] [23].
| Functional Group | Expected pKa Range | Reference Compound |
|---|---|---|
| Secondary Amino Group (-NH-) | 8.5-10.5 | Secondary amines |
| Primary Hydroxyl Groups (-CH₂OH) | 14-16 | Primary alcohols |
| Secondary Hydroxyl Group (-CHOH-) | 14-16 | Secondary alcohols |
| Trifluoromethyl Effect on NH | Decreased by 1-2 units | Fluorinated amino alcohols |
Under physiological pH conditions (pH 7.4), 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol may exist partially in zwitterionic form, with the amino group protonated and one or more hydroxyl groups participating in hydrogen bonding networks [4] [22]. This behavior is analogous to that observed in fluorinated amino alcohols, where intramolecular proton transfer occurs between acidic and basic sites within the same molecule.
The isoelectric point of the compound is estimated to fall between pH 9-11, based on the predicted pKa values of the ionizable groups. At this pH, the compound would carry no net charge, existing as a neutral zwitterion [4] [22].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol would exhibit characteristic signals reflecting its structural features [24] [16]. The methylene protons adjacent to the trifluoromethyl group would appear as a triplet around 2.8-3.2 ppm due to coupling with the neighboring CH₂ group and the vicinal coupling effect of the fluorine atoms. The methylene group connecting the trifluoropropyl chain to the amino nitrogen would resonate as a quartet around 2.5-3.0 ppm.
The propanediol backbone would generate signals in the 3.4-4.0 ppm region for the CH₂OH groups and around 3.8-4.2 ppm for the CHOH proton. The amino proton would appear as a broad signal between 1.5-3.0 ppm, exchange-broadened due to rapid proton exchange with solvent. Hydroxyl protons would typically appear between 3.5-5.0 ppm, often broadened by exchange processes [24] [16].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum would provide definitive structural confirmation through characteristic carbon environments [24] [16]. The trifluoromethyl carbon would appear as a quartet around 120-130 ppm due to coupling with three equivalent fluorine atoms. The methylene carbons of the trifluoropropyl chain would resonate around 25-35 ppm for the CH₂-CF₃ carbon and 40-50 ppm for the CH₂-NH carbon.
The propanediol backbone carbons would appear at 60-65 ppm for the CH₂OH carbons and 70-75 ppm for the CHOH carbon. These assignments are consistent with similar amino alcohol compounds reported in the literature [24] [16].
Fluorine-19 Nuclear Magnetic Resonance Analysis
The ¹⁹F Nuclear Magnetic Resonance spectrum would show a single sharp signal around -75 to -85 ppm corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the adjacent methylene protons, providing additional structural confirmation [1] .
The infrared spectrum of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol would display characteristic absorption bands for all major functional groups [25] [26]. Hydroxyl stretching vibrations would appear as broad bands between 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding. The amino group would contribute N-H stretching vibrations around 3300-3500 cm⁻¹, often overlapping with hydroxyl bands.
Carbon-fluorine stretching vibrations would manifest as strong, sharp bands in the 1100-1300 cm⁻¹ region, characteristic of trifluoromethyl groups. Additional bands would include C-H stretching around 2800-3000 cm⁻¹, C-O stretching around 1000-1200 cm⁻¹, and various bending and skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [25] [26] .
Mass spectrometric analysis would provide molecular weight confirmation and structural information through characteristic fragmentation patterns [16] [17]. The molecular ion peak would appear at m/z 187 for the positive ion mode, corresponding to the molecular weight of 187.16 g/mol. Common adduct ions would include [M+H]⁺ at m/z 188, [M+Na]⁺ at m/z 210, and [M-H]⁻ at m/z 186 in negative ion mode.
Characteristic fragmentation would include loss of the trifluoromethyl group (loss of 69 mass units) to give fragments at m/z 118, loss of water molecules (18 mass units each) from hydroxyl groups, and loss of formaldehyde (30 mass units) from CH₂OH groups. The base peak would likely correspond to a fragment containing the trifluoropropyl group, as fluorinated fragments tend to be particularly stable in mass spectrometric conditions [16] [17] .
| Technique | Key Signals/Peaks | Diagnostic Value |
|---|---|---|
| ¹H NMR | CH₂ (3.4-4.0 ppm), NH (1.5-3.0 ppm), OH (3.5-5.0 ppm) | Structure confirmation, purity assessment |
| ¹³C NMR | CF₃ (120-130 ppm), CH₂OH (60-65 ppm), CHOH (70-75 ppm) | Carbon framework identification |
| ¹⁹F NMR | CF₃ (-75 to -85 ppm) | Fluorine environment analysis |
| IR Spectroscopy | OH stretch (3200-3600 cm⁻¹), NH stretch (3300-3500 cm⁻¹), CF stretch (1100-1300 cm⁻¹) | Functional group identification |
| Mass Spectrometry | M⁺ 187, [M-H]⁻ 186, [M+H]⁺ 188, CF₃ loss fragments | Molecular weight confirmation, fragmentation pattern |